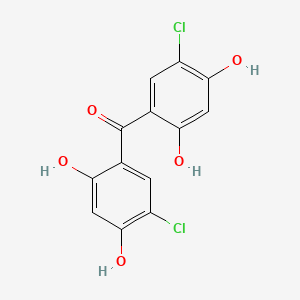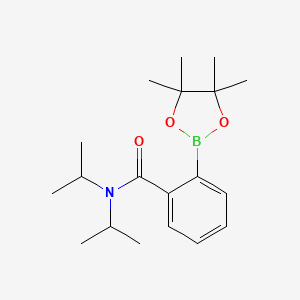
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone, also known as 5-chloro-2,4-dihydroxybenzophenone (5-Cl-DHBP), is a synthetic organic compound with a wide range of applications in scientific research. 5-Cl-DHBP is a derivative of the phenolic compound benzophenone, and its chemical structure is composed of two phenolic moieties connected by a methylene bridge. This compound has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.
科学研究应用
5-Cl-DHBP has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as phenylacetic acid derivatives and dihydropyridines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anti-fungal agents. In addition, 5-Cl-DHBP has been used in the synthesis of polymers and surfactants, and in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Cl-DHBP is not fully understood. However, it is believed that this compound acts as a pro-oxidant, meaning that it can promote the formation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cells and cause oxidative stress, which can lead to a variety of diseases. It is also believed that 5-Cl-DHBP can interact with proteins and other macromolecules in cells, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-DHBP have been studied in detail. It has been shown to have cytotoxic effects, meaning that it can damage cells and lead to cell death. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, 5-Cl-DHBP has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial effects. It has also been shown to have antioxidant effects, meaning that it can protect cells from oxidative stress.
实验室实验的优点和局限性
The use of 5-Cl-DHBP in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for environmental contamination. However, there are some limitations to using 5-Cl-DHBP in laboratory experiments. This compound can be toxic to certain types of cells, and it can interact with proteins and other macromolecules, leading to changes in their structure and function.
未来方向
There are several potential future directions for research on 5-Cl-DHBP. One potential direction is to further study the biochemical and physiological effects of this compound. Additional research could also focus on the development of new synthetic methods for the preparation of this compound. Additionally, research could focus on the development of new applications for 5-Cl-DHBP, such as the synthesis of new pharmaceuticals or the development of new polymers and surfactants. Finally, research could focus on the development of new methods for the detection and quantification of 5-Cl-DHBP in cells and biological samples.
合成方法
The synthesis of 5-Cl-DHBP involves the preparation of a benzophenone derivative, followed by the introduction of a chloro group at the 5-position. The first step of the synthesis is the preparation of the benzophenone derivative, which is achieved by reacting phenol with an aldehyde in the presence of a base. The aldehyde can be any aldehyde containing two or more carbon atoms, such as acetaldehyde, propionaldehyde, or butyraldehyde. The base used in this reaction is typically sodium hydroxide. The resulting intermediate is then reacted with chlorine in the presence of a catalyst, such as copper or iron, to produce 5-Cl-DHBP.
属性
IUPAC Name |
bis(5-chloro-2,4-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYXHKVDFWZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)C2=CC(=C(C=C2O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)





![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)



